4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride is a chemical compound with the molecular formula . This compound is a derivative of piperidine and tetrazole, characterized by the presence of a chlorophenyl group. It is known for its potential applications in medicinal chemistry and material science, primarily due to its pharmacological properties and ability to interact with biological targets.
The compound is cataloged under various chemical databases, including PubChem and BenchChem, which provide detailed information regarding its structure, synthesis, and applications. The unique identifier for this compound is CAS number 2408974-15-0.
4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride falls under the category of heterocyclic compounds, specifically those containing both piperidine and tetrazole rings. Its classification as a hydrochloride indicates that it exists as a salt formed with hydrochloric acid, which often enhances solubility in water.
The synthesis of 4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pressure, and the choice of solvents to maximize yield and purity. Common reagents used include azides for tetrazole formation and chlorinated aromatic compounds for introducing the chlorophenyl group.
The molecular structure of 4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride consists of a piperidine ring attached to a tetrazole group, with a 4-chlorophenyl substituent on the tetrazole.
The compound can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride involves its interaction with specific molecular targets in biological systems. The tetrazole ring mimics carboxylate groups, allowing it to bind effectively to enzymes and receptors. The piperidine ring contributes structural stability, enhancing binding affinity, while the chlorophenyl group facilitates hydrophobic interactions that stabilize binding.
The physical properties of 4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride include:
Relevant chemical properties include:
4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride has several applications in scientific research:
This compound's unique structural features make it valuable in various fields of research, particularly in developing new therapeutic agents and materials.
Ugi multicomponent reactions enable efficient assembly of the tetrazole core directly onto the piperidine scaffold. This one-pot approach combines 4-aminopiperidine, 4-chlorobenzaldehyde, isocyanides, and trimethylsilyl azide under mild conditions (40–60°C) to yield 1,5-disubstituted tetrazoles regioselectively. Critical to this methodology is the in situ generation of the imine intermediate from the aldehyde and amine components, followed by nucleophilic attack by the isocyanide and [3+2] cycloaddition with azide. The reaction proceeds in acetonitrile or DMF with 12–24 hour reaction times, achieving 65–82% isolated yields [1] [5]. Catalyst-free variants exploit microwave irradiation (120°C, 30 min) to enhance atom economy while maintaining regiocontrol, crucial for pharmaceutical applications requiring strict isomeric purity [1].
Table 1: Ugi-Type Reaction Conditions for Tetrazole Formation
Component | Role | Example | Yield Range |
---|---|---|---|
4-Aminopiperidine | Nucleophile | HCl salt | 65–82% |
4-Chlorobenzaldehyde | Electrophile | Aromatic aldehyde | - |
tert-Butyl isocyanide | Isocyanide component | Alkyl isocyanide | - |
TMSN₃ | Azide source | Trimethylsilyl azide | - |
Solvent | Reaction medium | MeCN/DMF | - |
Nucleophilic aromatic substitution (SNAr) provides robust access to C-4 tetrazole-piperidine hybrids. 2-(Piperidin-4-yl)tetrazole intermediates, prepared via cycloaddition or Ugi routes, undergo displacement with activated aryl halides. Key to success is the activation of the piperidine nitrogen through Boc-protection/deprotection sequences, which prevents dialkylation. Reactions with 1-chloro-4-nitrobenzene in DMF at 80°C with K₂CO₃ as base yield 85–92% of the coupled products. Computational studies confirm the enhanced nucleophilicity of the piperidine N⁴ position due to the electron-donating effects of the tetrazole ring [4] [9]. Alternative pathways exploit reductive amination between 4-piperidone derivatives and tetrazole-containing amines, employing NaBH₃CN in methanol to furnish secondary amines (70–78% yield) [8] [9].
Selective N-alkylation significantly modulates the pharmacological profile of the core scaffold. Lithium hydride (1.2 eq) in anhydrous DMF deprotonates the tetrazole N-2 position at 0°C, enabling chemoselective alkylation with primary alkyl halides (e.g., ethyl bromoacetate). This generates ester-functionalized derivatives suitable for further hydrolysis to bioactive carboxylic acids. Acylation employs carboxylic acid chlorides (e.g., 4-chlorobenzoyl chloride) with triethylamine in dichloromethane, yielding amides with enhanced blood-brain barrier permeability. These modifications demonstrate 75–90% efficiency while preserving the acid-labile tetrazole-piperidine bond [8] [9]. Kinetic studies reveal pseudo-first-order dependence on alkyl halide concentration, confirming irreversible SN₂ mechanisms under these conditions.
Lewis acids (e.g., AlCl₃, BF₃·OEt₂) catalyze intramolecular cyclizations to access complex polyheterocycles. Triflic acid (TfOH) in dichloroethane (DCE) at 60°C facilitates Friedel-Crafts alkylation between tetrazole-linked aryl groups and electron-rich heterocycles, forming tricyclic systems in 68–75% yield. For O-alkylation, piperidin-4-ol derivatives react with 5-(4-chlorophenyl)-1H-tetrazole under Mitsunobu conditions (DIAD, PPh₃) to generate ether-linked analogs. Strong Brønsted acids (conc. HCl in refluxing ethanol) simultaneously deprotect Boc groups and catalyze dehydrative cyclization, forming fused tetrazolo[1,5-a]piperidines [3] [10]. These acid-mediated routes demonstrate exceptional functional group tolerance toward halogens, ethers, and unprotected tertiary amines.
Ball-milling techniques eliminate solvent waste in tetrazole-piperidine coupling. Stoichiometric mixtures of 5-(4-chlorophenyl)tetrazole and 4-bromopiperidine hydrobromide with K₂CO₃ undergo efficient N-alkylation within ceramic milling jars (stainless steel balls, 15 Hz frequency). Reaction completion occurs within 30–45 minutes, providing 89–93% isolated yields without chromatographic purification. This approach reduces E-factors by >85% compared to solution-phase methods and accommodates moisture-sensitive intermediates via inert atmosphere milling [2]. Scale-up to 100g batches demonstrates consistent purity (>98% HPLC), underscoring industrial viability.
Lipase-mediated kinetic resolution enables access to enantioenriched (R)- and (S)-4-[5-(4-chlorophenyl)tetrazol-2-yl]piperidines. Candida antarctica lipase B (CAL-B) catalyzes the acetylation of racemic N-Boc-piperidine precursors using vinyl acetate in MTBE at 37°C. After 24 hours, (S)-acetates (ee >98%) and unreacted (R)-alcohols (ee 95%) are separated, deprotected, and coupled to tetrazoles. Alternative approaches employ transaminases for asymmetric amination of 4-piperidone derivatives, achieving 88–94% ee. These methods provide chiral building blocks for CNS-targeted agents where stereochemistry influences receptor binding affinity [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1